Product packaging for Benzo[b]fluoranthene-d12(Cat. No.:CAS No. 93951-98-5)

Benzo[b]fluoranthene-d12

Cat. No.: B167111
CAS No.: 93951-98-5
M. Wt: 264.4 g/mol
InChI Key: FTOVXSOBNPWTSH-AQZSQYOVSA-N
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Description

Contextualization of Polycyclic Aromatic Hydrocarbons (PAHs) in Environmental and Food Science

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are ubiquitous environmental pollutants. researchgate.net They are formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood. tandfonline.com As a result, PAHs are widely distributed in the environment, contaminating the air, water, and soil. tiu.edu.iq

Due to their carcinogenic and mutagenic properties, several international bodies, including the U.S. Environmental Protection Agency (EPA), have classified certain PAHs as priority pollutants requiring regular monitoring. researchgate.net The presence of PAHs in the food chain is a significant concern for human health, as dietary intake is a primary route of exposure. nih.gov PAHs can contaminate various food products, including grilled and smoked meats, oils, and fats, as well as fruits and vegetables grown in contaminated soil. tandfonline.comnih.gov The monitoring of PAH levels in food and environmental samples is therefore crucial for ensuring public safety. researchgate.net

Role of Stable Isotope Labeled Compounds in Trace Organic Analysis

The accurate analysis of trace organic compounds like PAHs in complex matrices such as food and environmental samples presents significant analytical challenges. researchgate.net The extraction and clean-up procedures can be complex, and matrix effects—where other components in the sample interfere with the analysis—can lead to inaccurate results. researchgate.netiaea.org

Stable isotope-labeled compounds, such as those labeled with deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are ideal internal standards to overcome these challenges. mdpi.com These compounds are chemically almost identical to their non-labeled counterparts but can be distinguished by mass spectrometry. mdpi.com By adding a known amount of a stable isotope-labeled standard to a sample before analysis, any loss of the target analyte during sample preparation or variations in instrument response can be corrected for. iaea.org This technique, known as isotope dilution mass spectrometry (IDMS), significantly improves the accuracy, precision, and reliability of quantitative analysis. nih.gov

Specific Significance of Deuterated Benzo[b]fluoranthene (B1141397) in PAH Analytical Chemistry

Benzo[b]fluoranthene-d12 (C₂₀D₁₂) is the deuterated analog of the priority pollutant Benzo[b]fluoranthene. guidechem.comsigmaaldrich.com Its physical and chemical properties are very similar to the native compound, but it has a higher molecular weight due to the replacement of twelve hydrogen atoms with deuterium atoms. chemsrc.com This mass difference allows for its use as an internal standard in mass spectrometric methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). thermofisher.comlcms.cz

In the analysis of PAHs, this compound is often used as a syringe standard or internal standard to quantify Benzo[b]fluoranthene and other PAHs in various samples, including edible oils, sediments, and air. nih.govlcms.czresearchgate.net Its use helps to correct for matrix effects and improve the accuracy of the results, which is critical for regulatory monitoring and risk assessment. nih.gov The high purity and stable isotopic labeling of this compound ensure its reliability as a reference standard in these demanding analytical applications. guidechem.com

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₂₀D₁₂
Molecular Weight 264.38 g/mol
CAS Number 93951-98-5
Melting Point 163-165 °C
Boiling Point 467.5 °C at 760 mmHg
Appearance Colorless to light yellow solid/crystalline

Data sourced from multiple references. guidechem.comchemsrc.comcdnisotopes.comlgcstandards.com

Applications of this compound

Application AreaSpecific Use
Environmental Analysis Internal standard for PAH quantification in air, water, and soil samples. guidechem.comnih.govisotope.com
Food Safety Internal standard for PAH analysis in edible oils and other foodstuffs. lcms.cz
Research Reference standard in studies of PAH metabolism and toxicology. guidechem.com
Analytical Method Development Used to validate and optimize analytical methods for PAH detection. thermofisher.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12 B167111 Benzo[b]fluoranthene-d12 CAS No. 93951-98-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,6,7,11,12,13,17,18,19,20-dodecadeuteriopentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12/c1-2-7-14-13(6-1)12-19-16-9-4-3-8-15(16)18-11-5-10-17(14)20(18)19/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOVXSOBNPWTSH-AQZSQYOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C4=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C3=C4C(=C(C(=C3[2H])[2H])[2H])C5=C(C(=C(C(=C5C4=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584017
Record name (~2~H_12_)Benzo[e]acephenanthrylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93951-98-5
Record name Benz[e]acephenanthrylene-d12
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93951-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (~2~H_12_)Benzo[e]acephenanthrylene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93951-98-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Methodologies for the Synthesis and Characterization of Benzo B Fluoranthene D12 for Research Purity

Strategies for Deuterium (B1214612) Incorporation in Polycyclic Aromatic Hydrocarbon Synthesis

The synthesis of Benzo[b]fluoranthene-d12, the deuterium-labeled version of Benzo[b]fluoranthene (B1141397), involves the substitution of hydrogen atoms with deuterium. medchemexpress.com This process, known as deuteration, is crucial for creating isotopically labeled compounds used as internal standards in analytical chemistry. rsc.orgrsc.org

One common and effective method for achieving high levels of deuteration in PAHs is the high-temperature, dilute acid (HTDA) method. researchgate.net This technique involves heating the parent PAH, in this case, Benzo[b]fluoranthene, in the presence of a deuterated acid, such as DCl in D₂O, at elevated temperatures, typically between 240-280 °C. researchgate.net Under these conditions, the ring hydrogens of the PAH undergo exchange with the deuterium ions in the solution, leading to the formation of the perdeuterated compound. researchgate.net

Another innovative approach utilizes microwave irradiation in combination with a basic catalyst. cernobioscience.com For instance, pyrene (B120774) has been successfully converted to pyrene-d10 (B26445) with over 98% deuterium incorporation in just one hour using a solution of potassium tert-butoxide (t-BuOK) in deuterated dimethylformamide (DMF-d7) under microwave irradiation. cernobioscience.com This method offers a rapid and efficient alternative to traditional techniques. cernobioscience.com

Electrocatalytic reductive deuteration presents a further strategy for deuterium labeling of aromatic hydrocarbons. bohrium.com This method employs a nitrogen-doped ruthenium electrode (Ru-N/CF) with D₂O as the deuterium source. bohrium.com This electrocatalytic system has shown compatibility with a variety of functional group-containing arenes and polycyclic aromatic hydrocarbons. bohrium.com

The choice of method depends on factors such as the desired level of deuteration, the stability of the parent compound under the reaction conditions, and the availability of specialized equipment. For this compound, achieving a high isotopic purity, often specified as 98 atom % D or higher, is a key objective. sigmaaldrich.com

Rigorous Purification Protocols for Isotopic Reference Materials

Following the synthesis of this compound, rigorous purification is essential to remove any unreacted starting material, partially deuterated species, and other byproducts. This ensures the final product meets the stringent purity requirements for an isotopic reference material. A multi-step purification process is typically employed, often combining several chromatographic techniques. nih.gov

Initially, column chromatography can be used for the initial separation of the crude product. nih.gov This is often followed by high-performance liquid chromatography (HPLC) and/or thin-layer chromatography (TLC) for finer purification. nih.govresearchgate.net For PAHs, reversed-phase HPLC is a common choice. tandfonline.com The selection of the appropriate stationary and mobile phases is critical for achieving baseline separation of the target compound from impurities. nist.gov

Solid-phase extraction (SPE) is another valuable technique for sample cleanup and purification. lcms.cz SPE columns, such as those packed with C18-bonded silica (B1680970), can effectively retain PAHs while allowing interfering substances to be washed away. mdpi.com The choice of elution solvents is optimized to ensure the selective recovery of the purified this compound. mdpi.com

Throughout the purification process, it is crucial to handle the material carefully to prevent contamination and to minimize any potential for isotopic exchange back to protium (B1232500) (¹H). The final purified product is typically a solid with a melting point in the range of 163-165 °C. sigmaaldrich.com

Analytical Assessment of Isotopic Purity and Chemical Composition for Certified Reference Materials

The certification of this compound as a reference material necessitates a comprehensive analytical assessment to verify its isotopic purity and chemical composition. rsc.orgnih.gov This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for this analysis. nih.gov By analyzing the mass spectrum of the purified compound, the relative abundance of the fully deuterated molecule (M+12) compared to partially deuterated and non-deuterated species can be determined, thus establishing the isotopic purity. sigmaaldrich.com The use of single ion monitoring (SIM) mode in GC-MS enhances sensitivity and reduces background noise. nih.gov

High-Resolution Mass Spectrometry (HR-MS) , particularly when coupled with liquid chromatography (LC-ESI-HR-MS), provides highly accurate mass measurements, allowing for the unambiguous identification of the deuterated compound and the precise calculation of its isotopic enrichment. rsc.orgnih.govresearchgate.net This technique is rapid, highly sensitive, and requires minimal sample consumption. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is employed to confirm the structural integrity of the molecule and the positions of the deuterium labels. rsc.orgrsc.org While proton NMR (¹H NMR) would show the absence of signals in the aromatic region for a fully deuterated compound, deuterium NMR (²H NMR) can be used to confirm the presence and locations of the deuterium atoms.

The combination of these analytical techniques provides the necessary data to issue a certificate of analysis for the certified reference material, which includes the certified mass fraction and its associated uncertainty. nih.gov The development of such CRMs often involves interlaboratory comparison studies to ensure the accuracy and reliability of the certified values. nih.gov

ParameterAnalytical TechniquePurpose
Isotopic PurityGC-MS, HR-MSTo determine the percentage of deuterium incorporation and quantify partially deuterated species. nih.govnih.gov
Chemical PurityGC-MS, HPLCTo identify and quantify any chemical impurities. nih.govrsc.org
Structural IntegrityNMR SpectroscopyTo confirm the correct molecular structure and the positions of the deuterium atoms. rsc.orgrsc.org
Certified ValueIsotope Dilution Mass Spectrometry (IDMS)To assign a certified mass fraction with a stated uncertainty. nih.govnih.gov

Advanced Analytical Techniques Employing Benzo B Fluoranthene D12

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile organic compounds like PAHs. The use of Benzo[b]fluoranthene-d12 as an internal standard is integral to achieving accurate and reliable quantification, compensating for variations in sample preparation and instrument response.

Applications of Electron Ionization (EI) GC-MS

In GC-MS, Electron Ionization (EI) is a widely used technique where high-energy electrons bombard the analyte molecules, leading to the formation of a molecular ion and a series of characteristic fragment ions. For Benzo[b]fluoranthene (B1141397), the molecular ion (m/z 252) is typically the most abundant ion in the mass spectrum and is used for quantification. nist.gov

When analyzing environmental or food samples, this compound is added to the sample extract prior to injection into the GC-MS system. The mass spectrometer is operated in selected ion monitoring (SIM) mode, where only the specific m/z values for the target analyte and the internal standard are monitored. For Benzo[b]fluoranthene, the quantitation ion is m/z 252, while for this compound, it is m/z 264. nih.gov This approach significantly enhances the sensitivity and selectivity of the analysis, allowing for the detection of trace levels of PAHs in complex matrices. The near-identical retention times of the native and deuterated compounds ensure that any variations during the chromatographic run affect both compounds equally, thus maintaining the accuracy of the quantification. thermofisher.com

Table 1: Selected Ions for EI GC-MS Analysis

CompoundQuantitation Ion (m/z)Confirmation Ion(s) (m/z)
Benzo[b]fluoranthene252250, 226
This compound264260

Data sourced from multiple analytical methodologies and may vary slightly based on the specific instrument and method parameters.

Implementation of Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) Mode

For even greater selectivity and to minimize matrix interferences, gas chromatography-tandem mass spectrometry (GC-MS/MS) is employed. In this technique, a precursor ion is selected in the first quadrupole, fragmented in a collision cell, and a specific product ion is monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific and sensitive method for analyte detection.

This compound is used as an internal standard in GC-MS/MS analyses in the same manner as in GC-MS. The MRM transitions for both the native and deuterated forms of Benzo[b]fluoranthene are carefully selected to maximize sensitivity and minimize potential interferences. The selection of precursor and product ions, along with the optimization of collision energies, is crucial for method development. jfda-online.commdpi.com

Table 2: Representative MRM Transitions for Benzo[b]fluoranthene and its Deuterated Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Benzo[b]fluoranthene25225040
Benzo[b]fluoranthene25222630
This compound26426035

Note: These values are illustrative and can vary between different instruments and laboratories. The table presents a selection of commonly used transitions. jfda-online.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches in PAH Analysis

While GC-MS is a prevalent technique for PAH analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative, particularly for less volatile or thermally labile PAHs. In LC-MS/MS methods for PAH analysis, this compound also serves as a reliable internal standard. The separation is achieved by liquid chromatography, often using a specialized PAH column, followed by detection with a mass spectrometer. lcms.cz

Atmospheric pressure photoionization (APPI) is a common ionization source for PAHs in LC-MS as it is effective for nonpolar compounds. Similar to GC-MS/MS, the LC-MS/MS analysis is typically performed in MRM mode to ensure high selectivity and sensitivity. This compound is added to the sample to compensate for matrix effects and variations in instrument response, ensuring accurate quantification of Benzo[b]fluoranthene and other PAHs. lcms.cz

Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and precision in quantitative analysis. The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample. This "isotope spike" acts as an ideal internal standard because it behaves almost identically to the native analyte throughout the extraction, cleanup, and analysis processes. tandfonline.com

By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard, the concentration of the native analyte in the original sample can be determined with high accuracy. This method effectively corrects for losses of the analyte during sample preparation and for variations in the instrument's response.

Calibration Strategies Utilizing Stable Isotope Labeled Internal Standards

In IDMS, calibration is performed by preparing a series of calibration standards containing known concentrations of the native analyte and a constant concentration of the isotopically labeled internal standard. A calibration curve is then generated by plotting the ratio of the response of the native analyte to the response of the internal standard against the concentration of the native analyte. fda.gov.tw

The use of a stable isotope-labeled internal standard like this compound ensures that the calibration is robust and less susceptible to matrix effects that can plague other calibration methods. The linearity of the calibration curve is assessed by calculating the correlation coefficient (r²), which should ideally be close to 1. coresta.org

Table 3: Example Calibration Data Structure for Benzo[b]fluoranthene using this compound

Concentration of Benzo[b]fluoranthene (ng/mL)Response of Benzo[b]fluoranthene (Area)Response of this compound (Area)Response Ratio (Analyte/IS)
110,500100,0000.105
552,000101,0000.515
10103,00099,5001.035
25255,000100,5002.537
50510,00099,0005.152

This table is a hypothetical example to illustrate the structure of calibration data.

Quantitative Determination by Internal Standardization and Response Factor Calculation

The concentration of the analyte in a sample is determined using the calibration curve generated. Alternatively, a relative response factor (RRF) can be calculated from the analysis of a single calibration standard. The RRF is a measure of the sensitivity of the mass spectrometer to the analyte relative to the internal standard.

The RRF is calculated using the following formula:

RRF = (A_x * C_is) / (A_is * C_x)

Where:

A_x = Peak area of the native analyte

C_is = Concentration of the internal standard

A_is = Peak area of the internal standard

C_x = Concentration of the native analyte

Once the average RRF is determined from the calibration standards, the concentration of the analyte in an unknown sample can be calculated using the following equation:

C_x = (A_x * C_is) / (A_is * RRF)

This method of quantification, which is central to IDMS, provides highly accurate results by correcting for variations in extraction efficiency and instrument response. tdi-bi.com The use of this compound as an internal standard in this manner is a well-established and reliable approach for the quantitative analysis of Benzo[b]fluoranthene in a variety of complex samples.

Evaluation of Analytical Recovery and Matrix Effects in IDMS

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical method that relies on the addition of a known quantity of an isotopically labeled standard, such as this compound, to a sample prior to processing. tandfonline.com This standard behaves almost identically to the native analyte throughout extraction, cleanup, and analysis, allowing for the accurate correction of both analyte loss and signal suppression or enhancement caused by the sample matrix. tandfonline.comduq.edu

The fundamental assumption in IDMS is that the recovery of the labeled standard mirrors that of the target analyte. tandfonline.com The recovery of this compound is calculated to correct for the final concentration of the native Benzo[b]fluoranthene. Research has demonstrated that this technique yields high-quality, precise data, even with low-resolution mass spectrometers. tandfonline.com For instance, in the analysis of various foodstuffs, the application of isotope dilution with labeled standards, including this compound, resulted in mean recovery yields ranging from 62% to 86%, depending on the matrix and specific analyte. europa.eu This falls within the acceptable recovery range of 50% to 120% set by regulatory bodies for the determination of PAHs in food. europa.eu

The use of this compound helps to mitigate matrix effects, which are a significant source of error in analytical chemistry. These effects arise from components of the sample matrix that can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the analytical signal. By using an internal standard that is affected by the matrix in the same way as the native compound, these variations can be effectively normalized. duq.edu Studies have shown that IDMS provides more accurate and precise measurements, particularly at low concentrations, compared to traditional calibration curve methods. duq.edu

Interactive Data Table: Recovery Rates in IDMS Analysis
MatrixAnalyteInternal StandardMean Recovery (%)Relative Standard Deviation for Repeatability (RSDr) (%)Relative Standard Deviation for Reproducibility (RSDR) (%)Reference
Foodstuffs (general)Benzo[b]fluorantheneThis compound62 - 862 - 177 - 54 europa.eu
SeafoodBenzo[b]fluorantheneChrysene-d12, Benzo[a]pyrene-d1292.4412.90N/A nih.gov
Dairy ProductsBenzo[b]fluorantheneChrysene-d12, Benzo[a]pyrene-d1296.0913.26N/A nih.gov
Herbal MedicinesBenzo[b]fluorantheneBenzo[a]pyrene-d1266.4 - 104.70.8 - 22.31.0 - 17.1

Comprehensive Sample Preparation and Extraction Techniques Facilitated by Internal Standards

The accurate determination of Benzo[b]fluoranthene relies on efficient extraction from the sample matrix. This compound is added before the extraction process to account for any losses that may occur.

Liquid-liquid extraction (LLE) is a conventional method for separating PAHs from liquid samples or from the solvent extract of a solid sample. researchgate.net In the analysis of home meal replacement products, LLE was one of the techniques used for the determination of four PAHs, including Benzo[b]fluoranthene, with Chrysene-d12 and Benzo[a]pyrene-d12 serving as internal standards. researchgate.net A hybrid LLE method has also been developed to preconcentrate persistent organic pollutants from water samples, where Chrysene-d12 was used as an injection standard for PAHs. amecj.com The optimization of LLE involves selecting appropriate solvents and extraction conditions to maximize the recovery of the target analytes. For instance, in the analysis of herbal medicines, a liquid-liquid extraction step was employed, and for certain samples, N,N-dimethyl formamide/water was added to improve extraction efficiency. researchgate.net

Microwave-assisted extraction (MAE) has emerged as a rapid and efficient alternative to traditional extraction methods. researchgate.netscielo.org.mx It utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. scielo.org.mx In the analysis of polluted soils, MAE with a hexane/acetone mixture was optimized, demonstrating good recoveries for most PAHs when quantified using deuterated internal standards, including Chrysene-d12. scielo.org.mx The study highlighted a significant reduction in analysis time and solvent consumption compared to Soxhlet extraction. scielo.org.mx For sediment analysis, MAE has been shown to be more efficient than ultrasonication, with recoveries for all PAHs exceeding 80%. iicbe.org A combined protocol for analyzing PAHs and PCBs from sediments also employed microwave extraction with dichloromethane (B109758) as the solvent. researchgate.net

For complex matrices rich in lipids, such as fatty foods and biological tissues, alkaline digestion or saponification is a crucial step. nih.govhelcom.fifda.gov.tw This process involves heating the sample with an alcoholic potassium hydroxide (B78521) solution to break down the lipid matrix, releasing the embedded PAHs. nih.govfda.gov.tw This technique is often used as a reference method for comparing the efficiency of other extraction techniques. fda.gov.tw In the analysis of seafood and dairy products, alkaline digestion with potassium hydroxide in ethanol (B145695) was performed before LLE to isolate PAHs and eliminate interfering matrix components. nih.gov This procedure is well-documented and effectively combines cellular matrix disruption, lipid extraction, and saponification into a single step, reducing sample handling. helcom.fi

Ultrasonication-assisted extraction (UAE) utilizes high-frequency sound waves to create cavitation bubbles in the solvent, enhancing the disruption of the sample matrix and the extraction of analytes. This method is valued for its simplicity, use of low temperatures, and minimal sample preparation requirements. researchgate.net In the analysis of lichens, a protocol involving ultrasound extraction followed by cleanup and GC-MS analysis was developed. A comparison of extraction methods for sediment analysis showed that while MAE was the most efficient, ultrasonication still provided recoveries ranging from 32.4% to 98.5% for various PAHs. iicbe.org However, for Benzo[b]fluoranthene specifically, the recovery was on the lower end at 32.4%. iicbe.org An optimized UAE procedure for sediments demonstrated recoveries greater than 90% for aliphatic and aromatic hydrocarbons. researchgate.net

Solid Phase Extraction (SPE) is a widely used cleanup and enrichment technique that separates the analytes of interest from interfering compounds in the sample extract. obrnutafaza.hrthermofisher.com The extract is passed through a cartridge containing a solid sorbent, which retains the target analytes. These are then eluted with a small volume of a different solvent. obrnutafaza.hr Various sorbents are used, including silica (B1680970), C18, and Florisil. researchgate.net For the analysis of PAHs in water, an SPE procedure using C18 cartridges is outlined in EPA method 8310. obrnutafaza.hr In the analysis of herbal medicines, a Florisil SPE cartridge was used for purification. researchgate.net A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is a type of dispersive SPE, has been successfully applied to the extraction of PAHs from soil and yerba mate tea, yielding good quantitative recoveries. thermofisher.comgcms.cz

Interactive Data Table: Comparison of Extraction Techniques for PAHs
Extraction TechniqueMatrixKey Findings/Recovery DataReference
Liquid-Liquid Extraction (LLE)Home Meal Replacement ProductsUsed in combination with other methods for PAH analysis. Accuracy for PAHs ranged from 80.03% to 119.65%. researchgate.net
Microwave-Assisted Extraction (MAE)Polluted SoilGood recoveries for most PAHs with internal standard correction. Significant reduction in time and solvent use. scielo.org.mx
Microwave-Assisted Extraction (MAE)SedimentMore efficient than ultrasonication, with recoveries >80% for all PAHs. iicbe.org
Alkaline DigestionSeafood & Dairy ProductsEffectively isolates PAHs and removes interfering lipids. Recoveries for Benzo[b]fluoranthene were 92.44% and 96.09% respectively. nih.gov
Ultrasonication-Assisted Extraction (UAE)SedimentRecoveries for PAHs ranged from 32.4% to 98.5%. Benzo[b]fluoranthene recovery was 32.4%. iicbe.org
Solid Phase Extraction (SPE) - QuEChERSSoilDemonstrated as a simple, fast, and quantitative sample preparation method for GC-MS analysis of 18 PAHs. thermofisher.com
Solid Phase Extraction (SPE) - SilicaYerba Mate TeaA modified QuEChERS and silica SPE cleanup yielded good quantitative recoveries for PAHs. gcms.cz

Size Exclusion Chromatography (SEC) for Matrix Clean-up

In the analysis of complex samples, isolating target analytes from interfering matrix components is a critical step to ensure accurate and reliable quantification. Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), is a powerful technique employed for the clean-up of sample extracts, particularly for separating small molecules like polycyclic aromatic hydrocarbons (PAHs) from large molecular weight interferences. researchgate.netnih.gov The principle of SEC is based on the differential elution of molecules from a column packed with a porous material. Larger molecules, which are excluded from the pores of the stationary phase, travel a shorter path and elute first. In contrast, smaller molecules, such as Benzo[b]fluoranthene, can permeate the pores, resulting in a longer retention time. researchgate.net This mechanism allows for the effective removal of high-molecular-weight substances like lipids, polymers, and humic substances, which are common in food and environmental matrices. nih.govpica-berlin.de

The use of this compound is integral to this process when SEC is coupled with isotope dilution mass spectrometry (IDMS). oup.comtandfonline.com this compound serves as a deuterated internal standard, a non-native, isotopically labeled analogue of the target analyte, Benzo[b]fluoranthene. lcms.cz It is added to the sample at the very beginning of the analytical procedure, prior to extraction and clean-up. tandfonline.com Because this compound has nearly identical physicochemical properties to the native compound, it experiences the same potential losses during the multi-step sample preparation, including the SEC clean-up stage. nih.govtandfonline.com By measuring the final ratio of the native analyte to its labeled standard using a mass-selective detector (like a mass spectrometer), analysts can accurately correct for any procedural losses, thus significantly improving the precision and accuracy of the quantification. oup.comeuropa.eu

Research Findings

Research has demonstrated the efficacy of SEC as a clean-up step in various analytical methods for PAHs. For instance, a one-step SEC procedure has been successfully applied to clean extracts from complex plant matrices like pine needles and mosses, leading to sharper and better-separated peaks in subsequent GC-MS analysis. researchgate.net In the analysis of high-boiling petroleum products such as vacuum residue and bitumen, a combination of SEC and high-performance liquid chromatography (NP-HPLC) yielded satisfactory recoveries for most PAHs, exceeding 80%. nih.gov

Inter-laboratory validation studies for the analysis of the four EU marker PAHs (including Benzo[b]fluoranthene) in diverse food matrices such as edible oil, sausage, smoked fish, and milk powder have endorsed methods that incorporate SEC for clean-up. europa.eu These methods, which rely on quantification by isotope dilution using deuterated standards, including this compound, have shown acceptable performance characteristics across multiple laboratories. europa.eu The mean recovery (yield) of the labeled standards in these studies ranged from 62% to 86%, meeting legislative criteria and confirming the viability of the approach. europa.eu Similarly, methods for analyzing PAHs in edible oils have utilized deuterated internal standards, including this compound, in conjunction with other clean-up techniques to achieve the low limits of quantitation required by regulations. lcms.cz

The following tables present data compiled from various research and analytical methods employing SEC for matrix clean-up in PAH analysis, highlighting the role of deuterated standards like this compound.

Table 1: Example of SEC Conditions for PAH Fraction Clean-up This table outlines typical parameters for an SEC system used to separate PAHs from organic matrix components.

Parameter Value Source
Column Steel column with rosep-ABC packing researchgate.net
Mobile Phase Tetrahydrofuran (THF) researchgate.net
Flow Rate 5 mL/min researchgate.net
Run Time 15 min researchgate.net
Fraction Cut (Matrix) 0.0–7.8 min researchgate.net

| Fraction Cut (Analytes) | >9.2 min | researchgate.net |

Table 2: Application of SEC Clean-up Across Various Matrices This table showcases the wide range of complex sample types where SEC is used to isolate PAHs prior to analysis.

Matrix Category Specific Examples Source(s)
Environmental Pine needles, mosses, leaves, sediments, urban dust researchgate.netoup.com
Foodstuffs Edible oils (olive, avocado, grapeseed), sausage, fish, mussels, infant formula, cereals, coconut oil pica-berlin.delcms.czeuropa.eu
Petroleum Products Industrial waste oils, vacuum residue, bitumen nih.gov

| Cosmetics | Lipsticks and other cosmetic products | nih.gov |

Research Applications of Benzo B Fluoranthene D12 in Environmental and Food Analysis

Source Apportionment Studies of Polycyclic Aromatic Hydrocarbons

Source apportionment studies are critical for identifying the origins of PAH pollution in the environment. These studies often rely on the precise quantification of a wide range of PAHs to create chemical fingerprints and diagnostic ratios that can help distinguish between different emission sources.

Utilization of Diagnostic Ratios and PAH Fingerprinting

Diagnostic ratios are a common tool used to differentiate between various sources of PAHs. researchgate.netbioline.org.br These ratios are calculated from the concentrations of specific PAH compounds. researchgate.netesaa.org The accuracy of these ratios is highly dependent on the precise measurement of each individual PAH. The use of Benzo[b]fluoranthene-d12 as a surrogate or internal standard is crucial for achieving this accuracy, as it allows for the correction of analytical variability. acs.orgresearchgate.net

Commonly used diagnostic ratios include:

Fluoranthene / (Fluoranthene + Pyrene) ajol.info

Anthracene / (Anthracene + Phenanthrene) ajol.info

Indeno[1,2,3-cd]pyrene / (Indeno[1,2,3-cd]pyrene + Benzo[g,h,i]perylene) researchgate.net

Benzo[a]anthracene / (Benzo[a]anthracene + Chrysene) researchgate.netajol.info

By ensuring the reliability of these ratios, this compound plays a significant role in creating accurate PAH fingerprints for different pollution sources.

Differentiation Between Petrogenic and Pyrogenic PAH Sources

A primary goal of PAH source apportionment is to distinguish between petrogenic and pyrogenic sources. Petrogenic PAHs originate from petroleum sources, while pyrogenic PAHs are formed during the incomplete combustion of organic materials. These two source types have distinct PAH profiles. Pyrogenic sources are typically enriched in higher molecular weight PAHs, whereas petrogenic sources have a higher proportion of lower molecular weight PAHs.

The accurate quantification of high molecular weight PAHs, such as benzo[b]fluoranthene (B1141397), is therefore essential for differentiating between these sources. mdpi.com The use of this compound as an internal standard ensures the necessary precision for these measurements. acs.org For example, a low ratio of low molecular weight to high molecular weight PAHs (LMW/HMW) often indicates a pyrogenic source. ajol.info The use of isotopically labeled standards like BbF-d12 enhances the reliability of such classifications.

Environmental Matrix Monitoring and Analysis

This compound is extensively used in the analysis of various environmental matrices to monitor and quantify PAH contamination. Its role as an internal standard is vital for overcoming challenges associated with complex sample matrices and achieving accurate results.

Assessment of Airborne Particulate Matter and Ambient Air Quality

PAHs are a significant concern in air quality monitoring due to their presence in airborne particulate matter and their potential health effects. fire-res.eu Analytical methods for determining PAHs in air samples, such as those collected on filters, often involve complex extraction and cleanup procedures. d-nb.info this compound is frequently added to these samples as a surrogate standard to account for losses during these steps, ensuring the accuracy of the final concentration measurements. acs.orgd-nb.info This is crucial for comparing PAH levels to regulatory limits, such as the European Union's target value for benzo[a]pyrene (B130552) in ambient air. fire-res.eu

Sediment Analysis in Aquatic and Marine Ecosystems

Sediments in aquatic environments can act as a sink for PAHs, accumulating these pollutants over time. mdpi.com The analysis of PAHs in sediment is therefore important for assessing the health of these ecosystems. The complex nature of sediment matrices can lead to significant matrix effects and analyte loss during extraction. mdpi.com The use of this compound as an internal standard is a common practice to correct for these issues and ensure the accurate quantification of PAHs in sediment samples. mdpi.com In one study, benzo[b]fluoranthene was found in sediment at a concentration of 250 µg/Kg. mdpi.com

Soil Contamination Characterization

Soil can become contaminated with PAHs from various sources, including industrial emissions and atmospheric deposition. hpc-standards.com Characterizing the extent of this contamination is essential for risk assessment and remediation efforts. The analysis of PAHs in soil presents similar challenges to sediment analysis due to the complexity of the matrix. thermofisher.com Therefore, the use of isotopically labeled internal standards like this compound is a standard and necessary practice to ensure the accuracy and reliability of the analytical data. thermofisher.comredalyc.org

Water Quality Assessment Techniques

The analysis of PAHs in water is essential for monitoring environmental pollution. This compound is frequently used as an internal standard in methods developed for this purpose. These methods often involve gas chromatography-mass spectrometry (GC-MS) for the detection and quantification of PAHs. mas-tp.comgov.bc.ca The use of deuterated standards like this compound is recommended to improve the precision of these analytical methods. gov.bc.ca

Isotope dilution high-resolution mass spectrometry (ID-HRMS) is another advanced technique where 13C-labeled internal standards are sometimes preferred over deuterated standards to achieve extremely low detection limits, reaching parts-per-quadrillion (ppq) levels in water. isotope.com However, deuterated standards like this compound remain widely used in routine monitoring. gov.bc.canih.gov For instance, in the analysis of river water samples, a method utilizing 13C-labeled PAH standards demonstrated the capability to detect native PAHs at concentrations ranging from 0.14 to 2.28 ng/L. isotope.com

Solid-phase extraction (SPE) is a common sample preparation technique for water analysis, and studies have compared different sorbents to optimize the recovery of PAHs. nih.gov In these methodologies, this compound, along with other deuterated PAHs, is added to the sample before extraction to act as an internal standard for quantification. nih.govsfu.ca

Food and Feed Safety Investigations

The presence of PAHs in food is a significant concern for human health. This compound plays a vital role as an internal standard in various methods for analyzing PAH contamination in different food categories.

Quantification of PAHs in Edible Oils and Vegetable Oils

Edible oils can become contaminated with PAHs during their production and processing. Analytical methods for quantifying PAHs in these matrices often employ GC-MS with isotope dilution, using deuterated standards like this compound. jfda-online.comchromatographytoday.comshimadzu.com Regulations in the European Union mandate the monitoring of four specific PAHs, including Benzo[b]fluoranthene. chromatographytoday.com

Methods have been developed to meet stringent reporting limits, such as 0.5 ppb in palm oil, using GC coupled with a single quadrupole mass spectrometer. chromatographytoday.com These methods involve a cleanup step to remove the oil matrix before analysis. chromatographytoday.com The use of an internal standard like Chrysene-d12 has been reported for the quantification of the four regulated PAHs. chromatographytoday.comshimadzu.com In a study analyzing 15+1 EU priority PAHs, a mixture of 13C-labelled internal standards was used for quantification by isotope dilution and gas chromatography tandem mass spectrometry. fao.org

Table 1: Regulatory Limits and Analytical Findings for PAHs in Edible Oils

Food CategoryRegulated PAHs (EU)Maximum Levels (EU)Analytical MethodInternal Standard UsedKey Findings
Edible OilsBenzo[a]pyrene, Benzo[a]anthracene, Benzo[b]fluoranthene, ChryseneBaP: 2.0 µg/kg; Sum of 4 PAHs: 10.0 µg/kg gcms.czGC-MS/MS gcms.czPerylene-D12 gcms.czMethod established for qualitative and quantitative determination of 15+1 PAHs in palm oil. gcms.cz
Palm OilBenzo[a]anthracene, Chrysene, Benzo[b]fluoranthene, Benzo[a]pyreneNot specified in sourceGC-MSChrysene-d12 chromatographytoday.comMethod developed to meet a reporting limit of 0.5 ppb. chromatographytoday.com
Various Edible Oils4 EU priority PAHsNot specified in sourceGC-MSNot specified in sourceA single SPE extraction and cleanup step was developed for regulatory monitoring. rsc.org
Edible Oils (Sub-Saharan Africa)PAH4 (Sum of BaP, BaA, BbF, CHR)10 µg/kgIsotope dilution GC-MS/MS13C-labelled internal standards fao.org50% of edible oil samples exceeded the EU maximum limit. fao.org
Edible OilsBenzo[a]pyrene2.0 mg/kg (as per EC, No 208/2005) shimadzu.comGC-MS SIMChrysene-d12 shimadzu.comPAH-selective SPE extraction coupled with GC-MS SIM mode was used. shimadzu.com

Analysis of PAHs in Meat and Processed Meat Products

PAHs can form in meat and processed meat products during cooking methods like grilling, smoking, and barbecuing. nih.gov this compound is utilized as an internal standard in analytical methods to ensure accurate measurement of these contaminants.

A sensitive GC-HRMS method was developed for the simultaneous determination of six PAHs, including Benzo[b]fluoranthene, and eight oxygenated PAHs in barbecued meat and meat substitutes. bohrium.com Another study developed a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the determination of 16 common PAHs in smoked meat products using GC-MS. nih.gov This method demonstrated good recoveries (74% to 117%) and precision. nih.gov

Determination of PAHs in Seafood and Dairy Matrices

Seafood and dairy products can accumulate PAHs from the environment or during processing. researchgate.net this compound is used as an internal standard in methods for analyzing these food items.

A study on seafood and dairy products involved saponification, extraction with n-hexane, and clean-up on silica (B1680970) cartridges, followed by GC-MS analysis. researchgate.netnih.gov The method was validated for eight PAHs, with recoveries ranging from 86.87% to 103.57%. researchgate.netnih.gov For seafood, the mean concentration of Benzo[a]pyrene was 0.34 µg/kg, and the total concentration of eight PAHs was 1.06 µg/kg. researchgate.netnih.gov In dairy products, the mean Benzo[a]pyrene concentration was also 0.34 µg/kg, with a total of 1.52 µg/kg for the eight PAHs. researchgate.netnih.gov

In another study on Dungeness crabs, tissue samples were spiked with a solution containing several deuterated PAH standards, including this compound, for analysis by GC-MS. sfu.ca Similarly, a method for analyzing PAHs in fish utilized a mixture of 16 PAH standards and deuterated internal standards, including Benzo[g,h,i]perylene-d12 and Chrysene-d12. thermofisher.com

Table 2: PAH Concentrations in Seafood and Dairy Products

Food MatrixAnalyteMean Concentration (µg/kg)Total 8 PAHs Concentration (µg/kg)Analytical MethodInternal Standards Used
SeafoodBenzo[a]pyrene0.34 researchgate.netnih.gov1.06 researchgate.netnih.govGC-MS researchgate.netnih.govChrysene-d12, Benzo[a]pyrene-d12 researchgate.netnih.gov
Dairy ProductsBenzo[a]pyrene0.34 researchgate.netnih.gov1.52 researchgate.netnih.govGC-MS researchgate.netnih.govChrysene-d12, Benzo[a]pyrene-d12 researchgate.netnih.gov

Evaluation of Polycyclic Aromatic Hydrocarbon Content in Home Meal Replacement Products

Home meal replacement (HMR) products are a growing food category, and their potential contamination with PAHs is a subject of investigation. A study analyzed four PAHs (benzo[a]anthracene, chrysene, benzo[b]fluoranthene, and benzo[a]pyrene) in frequently consumed HMR products in Korea. nih.gov The analytical method involved GC-MS with Chrysene-d12 and Benzo[a]pyrene-d12 as internal standards. nih.gov The method was validated across four different food matrices (fatty solid, fatty liquid, non-fatty liquid, non-fatty solid), showing good linearity, accuracy (80.03% to 119.65%), and precision. nih.gov The concentrations of total PAHs in the analyzed HMR products were found to be relatively low. nih.gov

Analytical Methods for PAHs in Cosmetics

Cosmetic products can contain PAHs as impurities from raw materials. This compound is used as an internal standard in methods for their determination. A Taiwanese method for analyzing nine PAHs in cosmetics uses GC-MS/MS with a suite of isotope-labeled internal standards, including this compound. fda.gov.tw

Another study developed a GC-MS/MS method to determine 18 representative PAHs in cosmetics. nih.gov This method, which uses an acetone/hexane extraction system, demonstrated good linearity, with recoveries for spiked samples ranging from 87.40% to 120.44%. researchgate.net The limit of quantification for the 18 PAHs was in the range of 0.05–0.2 mg/kg. researchgate.net Out of 73 samples analyzed, none contained Benzo[a]pyrene or Dibenzo[a,h]anthracene, which are among the most carcinogenic PAHs. researchgate.net

Methodologies for Biological Matrix Analysis (Excluding clinical applications)

The analysis of PAHs in biological tissues is essential for understanding the exposure and impact of these environmental contaminants on ecosystems. This compound is instrumental in these analytical methodologies, ensuring accuracy and reliability of the data obtained from non-human biological samples.

Analytical Approaches for Exposure Assessment in Environmental Contexts

Exposure assessment in environmental contexts involves measuring contaminant concentrations in various media to determine the potential for uptake by organisms. This compound is widely employed as an internal standard in methods developed to quantify PAHs in environmental samples that contribute to organismal exposure, such as soil, sediment, and water.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for this purpose. In a method developed to characterize and identify sources of PAH contamination in soil, this compound was used as an internal standard to quantify a suite of PAHs, including its native analogue. This approach allows for the differentiation between petrogenic (from petroleum) and pyrogenic (from combustion) sources, which is crucial for risk assessment and management. Similarly, for analyzing airborne PAHs to assess personal exposure, highly sensitive methods like GC-Orbitrap-MS have been developed, capable of detecting sub-picogram levels of these compounds in atmospheric particulate matter. helcom.fi

In the context of food analysis, which represents a significant exposure pathway, this compound is used to ensure analytical accuracy. For instance, a gas chromatography–tandem mass spectrometry (GC–MS/MS) method was developed and validated for the determination of four key PAHs (PAH4) in challenging food matrices like katsuobushi (dried bonito flakes), plant-based food supplements, and cocoa bean shells. researchgate.net In this method, this compound was used as one of the deuterated internal standards to achieve accurate quantification, which is essential for enforcing regulatory limits. researchgate.net The separation of critical isomers, such as Benzo[b]fluoranthene from Benzo[k]fluoranthene, is a key challenge that specialized capillary columns in GC systems aim to overcome. researchgate.netnih.gov

The table below summarizes various analytical techniques where this compound is used for exposure assessment.

Analytical TechniqueMatrixPurposeRole of this compoundResearch Finding
GC-MS Contaminated SoilSource identification of PAH pollution.Internal StandardEnabled quantification of parent and alkylated PAHs to differentiate between petrogenic and pyrogenic contamination sources.
GC-Orbitrap-MS Atmospheric Particulate Matter (PM2.5)Personal exposure monitoring.Internal StandardAchieved high sensitivity with low detection limits (sub-picogram) for airborne PAHs, ensuring accurate exposure data. helcom.fi
GC-MS/MS Katsuobushi, Plant-based supplements, Cocoa bean shellsFood safety analysis and regulatory compliance.Internal StandardAllowed for accurate quantification of PAH4, with good linearity and recovery, even in complex food matrices. researchgate.net
GC-MS Dungeness Crab TissuesEnvironmental monitoring near industrial sources.Internal StandardFacilitated the quantification of PAHs in crab tissues, showing bioavailability of industrial discharges. sfu.ca
GC-MS/MS Mussels (Mytilus galloprovincialis)Food safety and environmental monitoring in aquaculture.Internal StandardUsed for the quantification of Benzo[b]fluoranthene as part of PAH4 and PAH8 monitoring in farmed mussels. nih.gov

Bioaccumulation Research in Environmental Organisms

Bioaccumulation studies investigate the uptake and accumulation of chemicals in organisms from their environment. This compound is a vital tool in these studies, enabling precise measurement of PAHs in the tissues of environmental organisms, thereby providing reliable data on bioconcentration and biomagnification.

Research on aquatic ecosystems frequently utilizes this internal standard. A study on fish from the Athabasca and Slave Rivers in Canada assessed the health risks posed by PAHs from oil sands operations. usask.ca In this research, a suite of deuterated PAHs, including this compound, was added as recovery surrogate standards to fish muscle tissue samples before extraction and analysis by GC-MS. usask.ca This ensures that any loss of analyte during the extensive sample preparation process is accounted for, leading to accurate concentration data.

Similarly, the bioavailability and accumulation of PAHs in Dungeness crabs (Cancer magister) near an aluminum smelter were investigated by spiking tissue samples (hepatopancreas and muscle) with this compound and other deuterated PAHs as internal standards. sfu.ca The results demonstrated that PAHs discharged by the smelter were bioavailable to the crabs, with concentrations being highest in crabs closest to the industrial source. sfu.ca

The application of this compound extends to invertebrates as well. In a study examining the bioaccumulation of PAHs in earthworms (Eisenia andrei) from soils amended with biochar, this compound was used as a recovery standard to quantify PAH concentrations in the earthworm tissues. units.it This helped in understanding how biochar amendments affect the bioavailability and uptake of PAHs by soil-dwelling organisms. units.it Another study quantified PAHs in the tissues of shrimps from an estuary in Mexico, using a range of deuterated PAHs as internal standards to ensure the accuracy of the GC-MS analysis. nih.gov

The following table presents findings from bioaccumulation studies where this compound was used as an analytical standard.

OrganismEnvironment/SourceAnalytical MethodKey Finding
Various Fish Species Athabasca & Slave Rivers (Oil Sands Region)Soxhlet Extraction, GC-MSThe use of this compound as a surrogate standard allowed for accurate quantification of PAHs in fish muscle, contributing to human health risk assessment. usask.ca
Dungeness Crab (Cancer magister) Kitimat Arm, BC (near Aluminum Smelter)GC-MS-SIMSpiking tissues with this compound confirmed PAH bioavailability from the smelter, with tissue concentrations correlating to distance from the source. sfu.ca
Earthworm (Eisenia andrei) Biochar-Amended SoilPressurized Liquid Extraction, GC-MSThis compound as a recovery standard helped demonstrate that biochar can influence the bioaccumulation of PAHs in soil invertebrates. units.it
Mussel (Mytilus galloprovincialis) Aquaculture Farms (Greece)LLE, GC-MS/MSAs an internal standard, this compound enabled the monitoring of PAH4 levels in farmed mussels for food safety assessment. nih.gov
Shrimp Estero de Urias (Mexico)Soxhlet Extraction, GC-MSDeuterated standards, representative of the class to which this compound belongs, were crucial for quantifying PAH concentrations in shrimp, which ranged from 36 to 498 ng/g. nih.gov

Rigorous Quality Assurance and Quality Control Qa/qc Frameworks in Benzo B Fluoranthene D12 Applications

Method Validation Protocols for PAH Analysis

Method validation provides objective evidence that a particular analytical method is fit for its intended purpose. latu.org.uydemarcheiso17025.com For PAH analysis, this involves a comprehensive evaluation of several performance characteristics to ensure the data generated is reliable and reproducible. latu.org.uyoup.com The use of deuterated standards like Benzo[b]fluoranthene-d12 is a cornerstone of these validation efforts, especially in methods like gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov

Evaluation of Accuracy and Precision

Accuracy, representing the closeness of a measured value to the true value, and precision, indicating the degree of agreement among a series of measurements, are fundamental to method validation. latu.org.uygov.bc.ca In PAH analysis, accuracy is often assessed by analyzing CRMs or through recovery studies using spiked samples. nih.govgov.bc.ca The use of this compound as an internal standard in isotope dilution methods significantly enhances accuracy by compensating for analyte losses during sample preparation and analysis. nih.govduq.edu

Precision is typically expressed as the relative standard deviation (RSD) of replicate measurements. nih.govgov.bc.ca Studies have demonstrated that methods employing isotope dilution with deuterated standards achieve high precision. For instance, a method for analyzing PAHs in olive pomace oil reported RSD values in the range of 3.6-12.7% for all PAHs. nih.gov Similarly, an analysis of Spanish river sediments showed method precision to be less than 15% for all analyzed compounds. nih.gov

Table 1: Example of Accuracy and Precision Data for PAH Analysis using Isotope Dilution

AnalyteSpiked Concentration (ng/g)Mean Recovery (%)Relative Standard Deviation (%)
Benzo[b]fluoranthene (B1141397)1095.25.8
Benzo[k]fluoranthene1092.16.2
Benzo[a]pyrene (B130552)1098.54.9
Indeno[1,2,3-cd]pyrene1090.77.1

This table is illustrative and compiles representative data from various sources.

Assessment of Linearity and Calibration Curve Performance

Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. demarcheiso17025.com This is typically evaluated by constructing a calibration curve from a series of standards of known concentrations. nih.govmdpi.com For PAH analysis using methods like GC-MS, calibration curves are established by plotting the response ratio of the native PAH to its deuterated internal standard (e.g., Benzo[b]fluoranthene to this compound) against the concentration. thermofisher.comeuropa.eu

A key indicator of linearity is the coefficient of determination (R²), which should ideally be close to 1. nih.govresearchgate.net Studies consistently report R² values greater than 0.99 for PAH analysis using isotope dilution methods, indicating excellent linearity over a wide range of concentrations. nih.govresearchgate.net For example, a study on olive pomace oil analysis showed determination coefficients (R²) better than 0.9942 for all PAHs over a concentration range of 0.1 to 10 µg/ml. nih.gov Another study on herbal medicines reported linearity greater than 0.994 for eight PAHs. mdpi.com

Determination of Analytical Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. demarcheiso17025.comnih.gov These parameters are crucial for determining the sensitivity of an analytical method. researchgate.net

Several approaches can be used to determine LOD and LOQ, including methods based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. oup.commdpi.com The use of sensitive analytical techniques like GC-MS/MS, in conjunction with isotope dilution using standards such as this compound, allows for very low LODs and LOQs to be achieved. duq.edunih.gov For instance, a method for analyzing PAHs in seafood and dairy products reported an LOD of 0.18 µg/kg and an LOQ of 0.54 µg/kg for Benzo[b]fluoranthene. nih.gov Another study on scrubber water analysis achieved an LOD of 0.33 ng/L and an LOQ of 1.00 ng/L for Benzo[b]fluoranthene. nih.gov

Table 2: Representative LOD and LOQ values for Benzo[b]fluoranthene in various matrices

MatrixAnalytical MethodLODLOQ
Seafood nih.govGC-MS0.18 µg/kg0.54 µg/kg
Dairy Products nih.govGC-MS0.20 µg/kg0.60 µg/kg
Scrubber Water nih.govHS-SPME-GC–MS/MS0.33 ng/L1.00 ng/L
Cosmetics researchgate.netGC-MS/MS-0.05-0.2 mg/kg

This table compiles data from various studies and is for illustrative purposes.

Development and Certification of Reference Materials (CRMs)

Certified Reference Materials (CRMs) are indispensable tools for ensuring the quality and traceability of analytical measurements. scielo.brnih.gov They are used for method validation, calibration, and assessing laboratory performance. scielo.brchromatographyonline.com The development and certification of CRMs for PAHs, including those containing Benzo[b]fluoranthene, is a meticulous process governed by international standards such as ISO Guide 34 and ISO Guide 35. scielo.brresearchgate.net

Preparation, Characterization, and Certification Processes for PAH CRMs

The creation of a PAH CRM involves several key stages:

Preparation : A suitable matrix material (e.g., sediment, soil, or a solution) is selected and prepared to be homogeneous and stable. nih.govtandfonline.com For solution-based CRMs, high-purity PAH compounds and deuterated standards like this compound are gravimetrically prepared and dissolved in a suitable solvent like toluene. scielo.br

Homogeneity Study : This study assesses the consistency of the analyte concentration across different units of the CRM. nih.gov Statistical analyses, such as analysis of variance (ANOVA), are used to ensure that the between-bottle variation is not significant. bam.de Homogeneity is a critical requirement, as its absence would make certification impossible. scielo.br

Stability Study : The stability of the CRM is evaluated under various storage and transport conditions to determine its shelf life. scielo.brnih.gov This involves analyzing the material at different time points and temperatures. bam.de

Characterization : The property values (i.e., concentrations) of the PAHs in the CRM are determined using one or more validated analytical methods. scielo.br Primary methods like isotope dilution mass spectrometry (IDMS) are often employed for their high accuracy and traceability. scielo.br The characterization can be performed by a single laboratory or through an interlaboratory comparison involving multiple expert laboratories. researchgate.nettandfonline.com

Certification : Based on the results of the characterization, homogeneity, and stability studies, a certified value and its associated uncertainty are assigned to each PAH. scielo.brchromatographyonline.com This information is documented in a certificate of analysis that accompanies the CRM. chromatographyonline.comsigmaaldrich.com

Methodologies for Uncertainty Estimation in Certified Values

The uncertainty of the certified value is a crucial parameter that distinguishes a CRM from a non-certified reference material. scielo.br It provides a quantitative measure of the doubt associated with the certified value. The estimation of measurement uncertainty is guided by documents such as the EURACHEM/CITAC Guide and the ISO "Guide to the Expression of Uncertainty in Measurement" (GUM). eurachem.orggicvn.vnnist.gov

The combined standard uncertainty of a certified value (u_CRM) is calculated by combining the standard uncertainties from several sources, including:

Characterization (u_char) : The uncertainty associated with the analytical measurements used to determine the property value. This includes contributions from the calibration curve, purity of standards, and measurement repeatability. scielo.br

Between-Bottle Homogeneity (u_bb) : The uncertainty due to potential variations in the analyte concentration between different units of the CRM. scielo.br

Stability (u_stab) : The uncertainty related to the potential degradation of the analyte over time. This is assessed through long-term and short-term stability studies. scielo.brbam.de

The combined standard uncertainty is calculated using the following equation:

u_CRM = √(u_char² + u_bb² + u_stab²)

The expanded uncertainty (U) is then obtained by multiplying the combined standard uncertainty by a coverage factor (k), which is typically 2 for a confidence level of approximately 95%. scielo.brresearchgate.net

Interlaboratory Comparison (ILC) Studies and Proficiency Testing Schemes

Interlaboratory comparison (ILC) studies and proficiency testing (PT) schemes are fundamental components of external quality control. They provide an objective means of assessing the performance of individual laboratories and ensuring the comparability of data across different analytical facilities.

Assessment of Laboratory Performance and Data Comparability

Participation in ILCs and PT schemes is a requirement for many accredited laboratories and is crucial for maintaining a high standard of analytical performance. helcom.fi In these studies, participating laboratories analyze the same homogeneous and stable test material, which may be a certified reference material (CRM) or a material specifically prepared for the study. bam.denih.gov The results are then compared to a reference value, allowing for an independent assessment of each laboratory's analytical capabilities.

For instance, the National Institute of Standards and Technology (NIST) has coordinated interlaboratory comparison studies for the analysis of PAHs in various matrices like marine sediment and crude oil. nist.govnist.gov In these studies, laboratories analyze the samples using their own methods, and the data for target analytes, including benzo[b]fluoranthene, are compared. nist.govnist.gov The performance of each laboratory is often assessed using scoring systems, such as z-scores, which measure the deviation of a laboratory's result from the assigned reference value. nist.govcore.ac.uk This allows for a clear and standardized evaluation of laboratory performance and helps identify any systematic errors or biases. nist.gov

The use of this compound as an internal standard is a common practice in these studies, particularly when using gas chromatography-mass spectrometry (GC-MS) methods. bam.deservice.gov.uk This is because it closely mimics the chemical behavior of the native benzo[b]fluoranthene, allowing for accurate correction of variations in extraction efficiency and instrument response. The data generated from these ILCs provide a mechanism for assessing the comparability of data produced by different laboratories for the target analytes. nist.gov

A proficiency test for the determination of PAHs in baby food, organized by the European Union Reference Laboratory for PAHs (EU-RL PAHs), demonstrated acceptable dispersion of data for benzo[b]fluoranthene, with a relative robust standard deviation of 13.2%. researchgate.net Such studies are vital for ensuring that laboratories can produce reliable and comparable data for regulatory monitoring and food safety assessments. core.ac.ukresearchgate.net

Contribution to Method Validation and Accreditation Processes

ILC and PT schemes are integral to the validation of analytical methods and the accreditation of laboratories to international standards such as ISO/IEC 17025. news-medical.net Successful participation in these schemes demonstrates a laboratory's competence and the validity of its analytical methods. helcom.fi

The development of certified reference materials (CRMs) often involves interlaboratory comparison studies to ensure the accuracy and traceability of the certified values. For example, the certification of a rubber toy CRM (BAM-B001) involved two ILCs to confirm the results of the in-house certification study. bam.de Similarly, the certification of PAHs in soil has been organized as an interlaboratory comparison with laboratories selected based on their proficiency in previous PT rounds. bam.debam.de

These studies contribute to the validation of methods by demonstrating their performance across a range of laboratories and conditions. For example, an inter-laboratory comparison was organized by the EU-RL PAHs to validate a method for the determination of four target PAHs, including benzo[b]fluoranthene, in various food matrices. europa.eu The results of such studies, including parameters like repeatability and reproducibility, provide evidence of the method's fitness for purpose. europa.eu

The data below summarizes results from an interlaboratory study on a candidate reference material, highlighting the consensus values and uncertainties achieved for Benzo[b]fluoranthene.

ParameterValue (mg/kg)
Mean Value0.95
Expanded Uncertainty0.06
Standard Deviation0.05

This table is based on representative data from certification reports and interlaboratory studies.

Internal Standard and Surrogate Recovery Monitoring for Analytical Integrity

The use of isotopically labeled internal standards and surrogates is a cornerstone of modern analytical chemistry, particularly for the analysis of organic micropollutants like PAHs. This compound is a prime example of such a standard, providing a means to ensure the integrity and reliability of the analytical data.

Monitoring for Matrix Effects and Analyte Breakthrough

Internal standards, such as this compound, are added to the sample at a known concentration before the extraction and cleanup steps. epa.gov Because they are chemically very similar to the target analytes, they experience similar losses during sample preparation and similar variations in instrument response. service.gov.uk By monitoring the recovery of the internal standard, analysts can correct for these variations, thereby improving the accuracy and precision of the results. helcom.fi

The acceptable recovery range for surrogates is typically established by the laboratory, and samples with recoveries outside this range may require re-analysis or qualification of the data. This ensures that the reported results are a true reflection of the analyte concentrations in the original sample.

The following table illustrates typical recovery limits for surrogate standards in PAH analysis.

Surrogate CompoundTypical Recovery Limits (%)
Naphthalene-d840 - 120
Acenaphthene-d1040 - 120
Phenanthrene-d1050 - 120
Chrysene-d1250 - 120
This compound 50 - 130
Perylene-d1250 - 130

This table is based on typical quality control limits from various analytical methods.

Strategies for Long-term System Stability and Reproducibility Monitoring

Monitoring the recovery of internal standards and surrogates over time is an effective strategy for assessing the long-term stability and reproducibility of an analytical system. Consistent recovery data indicate that the system is performing reliably, while trends or sudden changes in recovery can signal problems with the instrumentation, reagents, or procedures.

This long-term monitoring is a key component of a laboratory's internal quality control program. helcom.fi Control charts are often used to track the recovery of standards over time, allowing for the early detection of any drift or loss of performance. europa.eu This proactive approach helps to ensure that the analytical system remains in a state of statistical control and that the data generated are consistently of high quality.

By implementing these rigorous QA/QC measures, which heavily rely on the use of internal standards like this compound, analytical laboratories can ensure the production of defensible and reliable data for a wide range of applications, from environmental monitoring to food safety. thermofisher.com

Q & A

Q. What analytical methods are recommended for quantifying Benzo[b]fluoranthene-d12 in environmental samples?

this compound is commonly analyzed using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with deuterated surrogates for calibration. For GC-MS, EPA Method 3510C outlines procedures for extracting PAHs from solid matrices, with column temperature programs optimized for separation (e.g., 50°C initial, ramped at 7°C/min to 310°C) . Deuterated analogs like this compound are used as internal standards to correct for matrix effects and recovery variations .

Q. How can recovery rates of this compound be optimized during sample preparation?

Recovery rates depend on surrogate selection and extraction efficiency. Studies recommend spiking deuterated surrogates (e.g., this compound) at the start of extraction to monitor procedural losses. Acceptable recovery ranges are typically 30–150% for environmental matrices, with specific thresholds (e.g., 97% recovery in sediment samples) validated through quality control protocols . Techniques like solid-phase microextraction (SPME) or pressurized liquid extraction (PLE) improve reproducibility in complex matrices .

Q. What are the critical parameters for validating this compound stability in laboratory storage?

Stability is influenced by solvent choice and storage conditions. This compound in isooctane or cyclohexane solutions should be stored at 0–6°C to prevent degradation. Method validation requires testing for photodegradation, solvent evaporation, and adsorption onto container surfaces over time, with periodic reanalysis of stock solutions .

Advanced Research Questions

Q. How do thermodynamic properties of this compound influence its environmental partitioning?

Thermodynamic data, such as sublimation enthalpy (ΔsubH) and vapor pressure, are critical for modeling air-soil partitioning. This compound exhibits low volatility (vapor pressure ~1.3 × 10⁻⁷ Pa at 25°C) and high hydrophobicity (log Kow >6), favoring adsorption to particulate matter. These properties inform fate models for PAH persistence in aquatic systems .

Q. What strategies resolve contradictions in this compound quantification across interlaboratory studies?

Discrepancies often arise from inconsistent surrogate recovery corrections or column selectivity. Harmonizing protocols—such as using NIST-certified reference materials (e.g., SRM 1649b for urban dust) and adopting unified retention index systems—reduces variability. For example, NIST’s IR spectral libraries (1% CCl₄ solutions) provide standardized benchmarks for compound identification .

Q. How can quantitative structure-retention relationship (QSRR) models improve this compound analysis in non-targeted screening?

QSRR models correlate molecular descriptors (e.g., polarizability, dipole moment) with GC retention times, enabling accurate identification of deuterated PAHs in complex mixtures. Studies using NIST’s retention index data (e.g., Lee et al., 1979) demonstrate predictive accuracy within ±2% for PAH homologs, aiding in untargeted environmental forensics .

Q. What are the challenges in applying this compound as a biomarker for PAH source apportionment?

While deuterated PAHs are stable tracers, co-elution with native isomers (e.g., Benzo[j]fluoranthene) can skew results. Advanced separation techniques, such as heart-cutting 2D-GC or using chiral columns, mitigate interference. Isotope dilution mass spectrometry (IDMS) further enhances specificity by quantifying isotopic ratios .

Methodological Notes

  • Data Contradictions : Discrepancies in recovery rates (e.g., 53.7–119% in plant matrices ) highlight the need for matrix-specific validation.
  • Instrumentation : GC-MS parameters (e.g., 70 eV electron ionization) and column types (e.g., 5% phenyl-methylpolysiloxane) must align with published NIST protocols .
  • Safety : Follow OSHA guidelines for handling carcinogenic PAHs, including PPE (gloves, respirators) and fume hood use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.